
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by a long aliphatic chain with a double bond in the Z-configuration, attached to a pyrrolidine ring with a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as octadec-9-enoic acid and pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and at controlled temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid may involve:
Large-scale reactors: To handle the bulk quantities of reagents.
Continuous flow systems: To ensure efficient mixing and reaction control.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid (H₂SO₄) or N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: More oxidized ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biomolecular Interactions: Studied for its interactions with proteins and enzymes.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacology: Studied for its effects on various biological targets.
Industry
Material Science: Used in the development of novel materials with specific properties.
Cosmetics: Potential ingredient in skincare formulations due to its unique chemical properties.
Mechanism of Action
The mechanism by which (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as oxidative stress response or inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(E)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with the double bond in the E-configuration.
Uniqueness
Structural Features: The Z-configuration of the double bond and the specific positioning of the functional groups make it unique.
Reactivity: Its reactivity profile differs from similar compounds due to the specific arrangement of its functional groups.
This detailed overview provides a comprehensive understanding of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
94108-41-5 |
|---|---|
Molecular Formula |
C23H41NO3 |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9- |
InChI Key |
OLRBXRSNJFXWTD-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
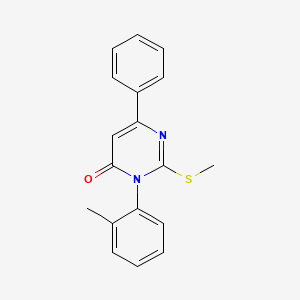
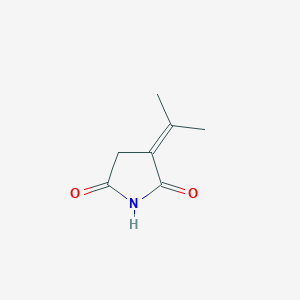
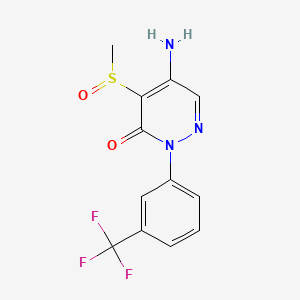
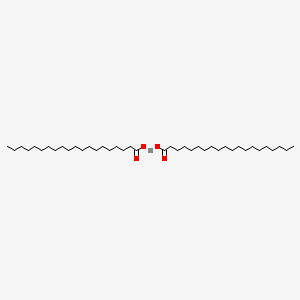
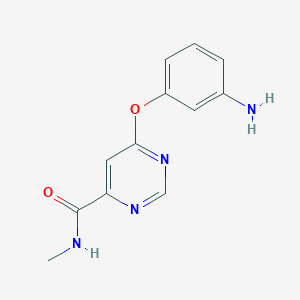

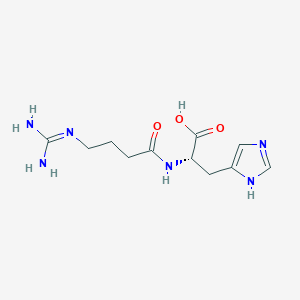
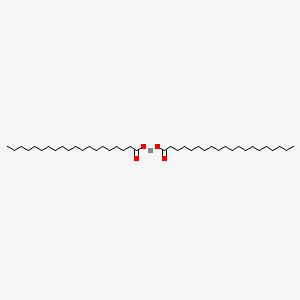
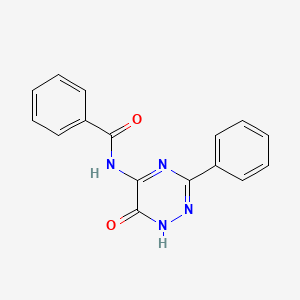
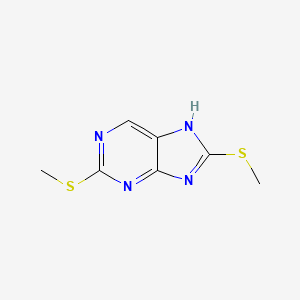
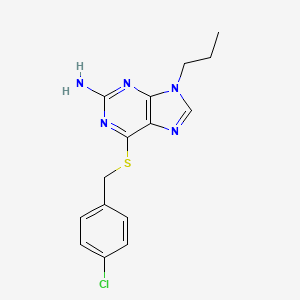
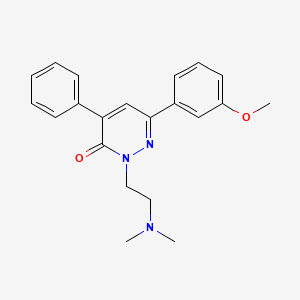
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)
